![molecular formula C15H16N6O2S2 B2549369 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide CAS No. 329921-17-7](/img/structure/B2549369.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiadiazole, a sub-family of azole compounds . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
Thiadiazole derivatives are synthesized through various methods. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the presence of electrochemically generated p-benzoquinone . This study proposed an electron transfer + chemical reaction (EC) mechanism .Molecular Structure Analysis
Thiadiazoles have a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The study proposed an electron transfer + chemical reaction (EC) mechanism .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not available in the search results, it’s known that 2,5-diamino-1,3,4-thiadiazole is a colorless crystal or white crystalline powder with weak basicity .Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
The synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles, starting from 2-amino-1,3,4-thiadiazole, has been explored for their potential antitumor and antioxidant activities. These compounds, including derivatives synthesized via reactions with chloroacetyl chloride, 4-(piperidin-1-yl)benzaldehyde, and others, have shown promising activities. This research highlights the versatility of thiadiazole compounds in synthesizing molecules with potential therapeutic benefits (Hamama et al., 2013).
Anticancer Properties
Another study focused on the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties. It details the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating the compound's anticancer activity in vitro (Yushyn et al., 2022).
Molecular Docking and Anti-inflammatory Evaluation
The synthesis and molecular docking studies of a pyrazolone-thiadiazole hybrid molecule for its anti-inflammatory potency suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor. This work indicates the compound's relevance in designing pharmacological agents (Holota et al., 2021).
Antimicrobial Activity
Research into the synthesis of new heterocycles incorporating the antipyrine moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to compounds with significant antimicrobial activity. This underscores the importance of such molecular structures in developing new antimicrobial agents (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-9-12(17-11(22)8-24-15-19-18-14(16)25-15)13(23)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWICXKOBQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

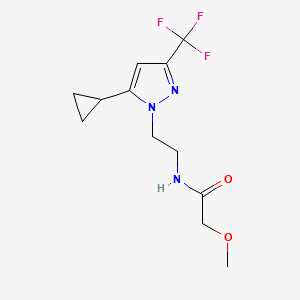
![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
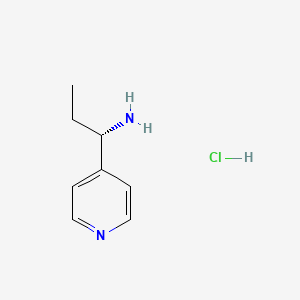
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
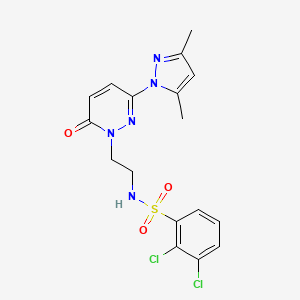
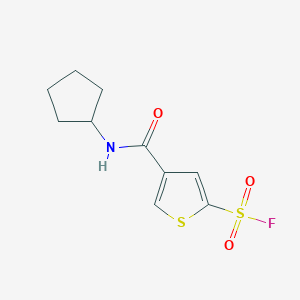
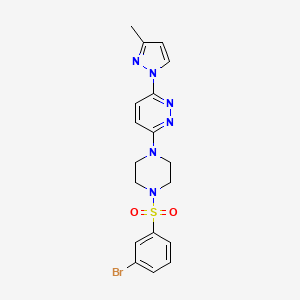
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)

![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)